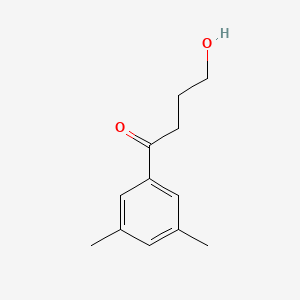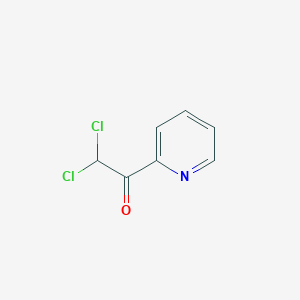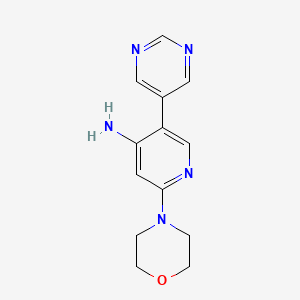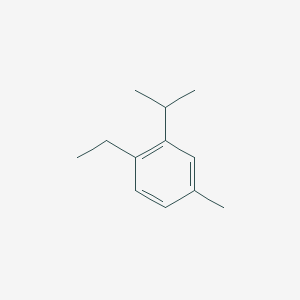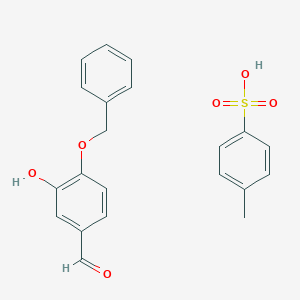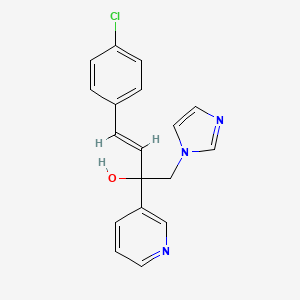
4-(1H-Indol-4-YL)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Indol-4-YL)benzaldehyde is an organic compound that features both an indole and a benzaldehyde moiety. Indole derivatives are significant in various fields due to their biological and pharmacological activities. The presence of the aldehyde group in this compound makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Indol-4-YL)benzaldehyde typically involves the condensation of indole derivatives with benzaldehyde under acidic or basic conditions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with aldehydes or ketones in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1H-Indol-4-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-(1H-Indol-4-YL)benzoic acid.
Reduction: 4-(1H-Indol-4-YL)benzyl alcohol.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-(1H-Indol-4-YL)benzaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(1H-Indol-4-YL)benzaldehyde involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, enzymes, and proteins, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, influencing their function and activity .
Comparación Con Compuestos Similares
4-(1H-Imidazol-1-yl)benzaldehyde: Contains an imidazole ring instead of an indole ring.
4-(1H-Benzimidazol-2-yl)benzaldehyde: Contains a benzimidazole ring.
1H-Indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position of the indole ring.
Uniqueness: 4-(1H-Indol-4-YL)benzaldehyde is unique due to the specific positioning of the aldehyde group on the indole ring, which influences its reactivity and biological activity. This positioning allows for unique interactions with biological targets and distinct chemical reactivity compared to its analogs .
Propiedades
Número CAS |
848760-74-7 |
|---|---|
Fórmula molecular |
C15H11NO |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
4-(1H-indol-4-yl)benzaldehyde |
InChI |
InChI=1S/C15H11NO/c17-10-11-4-6-12(7-5-11)13-2-1-3-15-14(13)8-9-16-15/h1-10,16H |
Clave InChI |
PUYYMSQQBOMQBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CNC2=C1)C3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


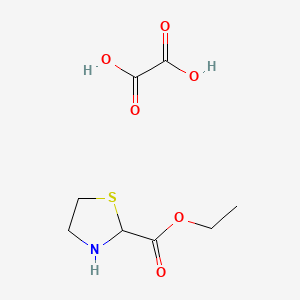
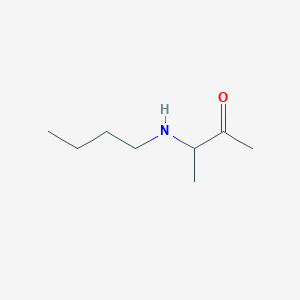


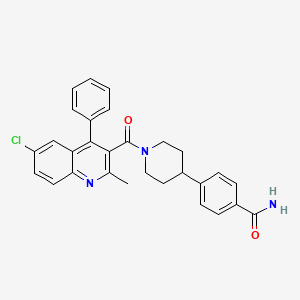
![Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride](/img/structure/B13947742.png)
![2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13947755.png)

